molecular formula C14H21NO3 B6995023 N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide

N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide

Cat. No.: B6995023
M. Wt: 251.32 g/mol
InChI Key: CUXTXQFBAPMXLR-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide is an organic compound with a complex structure It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, and a propanamide moiety substituted with a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide typically involves multiple steps. One common method includes the reaction of 4-(hydroxymethyl)phenylamine with 2-(2-methylpropoxy)propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(carboxymethyl)phenyl-2-(2-methylpropoxy)propanamide.

    Reduction: N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamine.

    Substitution: 4-(hydroxymethyl)-2-nitrophenyl-2-(2-methylpropoxy)propanamide (nitration product).

Scientific Research Applications

N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminomethyl)phenyl]-2-(2-methylpropoxy)propanamide: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.

    Propanamide, 2-amino-N-[4-(hydroxymethyl)phenyl]-, (2S)-: Similar structure but with an amino group on the propanamide moiety.

Uniqueness

N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide is unique due to the presence of both a hydroxymethyl group and a 2-methylpropoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[4-(hydroxymethyl)phenyl]-2-(2-methylpropoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(2)9-18-11(3)14(17)15-13-6-4-12(8-16)5-7-13/h4-7,10-11,16H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXTXQFBAPMXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)NC1=CC=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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